molecular formula C19H20N4O2S B2982461 Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2097888-43-0

Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2982461
CAS No.: 2097888-43-0
M. Wt: 368.46
InChI Key: BWEOAMJEBLEGDH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a benzothiazole-derived compound featuring a methanone bridge linking a benzo[d]thiazole moiety to a substituted piperidine ring. The piperidine ring is further functionalized with a 4,6-dimethylpyrimidin-2-yloxy group at the 3-position.

The compound was synthesized via a nucleophilic substitution reaction, as described in , using piperidine and 1,5-dibromopentane under optimized conditions. Purification by column chromatography (DCM:MeOH, 100:9) yielded a white solid with a melting point of 234.8–235.1°C and a moderate yield of 37.8% . Spectroscopic characterization (¹H NMR, ¹³C NMR, MS, HRMS) confirmed its structure, with key signals corresponding to the benzothiazole aromatic protons (δ 8.01, 7.74, 7.19), piperidine/pyrimidine substituents, and a molecular ion peak at m/z = 374.2 (M⁺H⁺) .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-10-13(2)21-19(20-12)25-14-6-5-9-23(11-14)18(24)17-22-15-7-3-4-8-16(15)26-17/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEOAMJEBLEGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a benzo[d]thiazole moiety linked to a piperidine ring through a methanone functional group, with an ether connection to a dimethylpyrimidine derivative.

Biological Activity Overview

Research indicates that compounds containing the benzo[d]thiazole structure often exhibit a variety of biological activities, including:

  • Anticonvulsant Activity : Some derivatives have shown promising anticonvulsant properties in animal models.
  • Antimicrobial Properties : Certain benzo[d]thiazole compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : The compound's structural features suggest potential interactions with cancer cell pathways.

Anticonvulsant Activity

A study evaluating several benzothiazole derivatives found that compounds similar to this compound exhibited significant anticonvulsant effects. The evaluation was conducted using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) induced seizures in mice.

Key Findings:

  • Compound Efficacy : Compounds with similar structures showed effective ED50 values ranging from 100 mg/kg to 160.4 mg/kg.
  • Neurotoxicity Assessment : Neurotoxicity was assessed via the rotarod test, revealing that many compounds had lower neurotoxicity compared to standard anticonvulsants like sodium valproate .

Antimicrobial Activity

Research has indicated that benzo[d]thiazole derivatives possess antimicrobial properties. For instance, certain derivatives have been tested against gram-positive and gram-negative bacteria, showing varying degrees of inhibition.

Comparative Table of Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3P. aeruginosa64 µg/mL

Anticancer Potential

The anticancer activity of benzo[d]thiazole derivatives has been explored in various studies. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Case Study: In vitro Evaluation

In vitro studies on cancer cell lines such as HeLa and MCF7 demonstrated that specific derivatives led to significant reductions in cell viability at concentrations as low as 10 µM.

The biological activity of this compound is hypothesized to involve:

  • Modulation of GABAergic Transmission : Similar compounds have been shown to enhance GABA receptor activity, contributing to their anticonvulsant effects.
  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Linker Length : Shorter linkers (e.g., 3-carbon in 3d, 4f) correlate with lower melting points (90–115°C), suggesting reduced crystallinity compared to the target compound (234.8°C) .
  • Yield : The target compound’s yield (37.8%) is lower than that of 3d (52.4%) and 4f (48.1%), likely due to steric hindrance from the bulky pyrimidine group .

Physicochemical Properties

  • Lipophilicity : The 4,6-dimethylpyrimidin-2-yloxy group may increase logP compared to piperazine derivatives (e.g., 4f), influencing membrane permeability .

Research Findings and Implications

The structural uniqueness of Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone lies in its pyrimidine-functionalized piperidine ring, which distinguishes it from simpler piperidine/piperazine derivatives. While its high melting point suggests stability, the moderate synthetic yield highlights challenges in optimizing sterically crowded reactions. Comparative data with analogs imply that its bioactivity profile may overlap with antimicrobial and enzyme-targeting agents, though empirical validation is required.

Future studies should focus on:

Activity Screening : Testing against microbial and enzymatic targets to validate hypothesized efficacy .

Solubility Optimization : Modifying the linker or pyrimidine substituents to enhance bioavailability.

Structure-Activity Relationship (SAR) : Systematic variation of substituents to elucidate key pharmacophoric elements.

Q & A

Q. What are the established synthetic routes for Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates .
  • Step 2 : Cyclize the intermediate using acid catalysis (e.g., HCl) to generate oxadiazinane or triazinane derivatives .
  • Key Purification : Products are crystallized from ethanol or chromatographed using silica gel. Yield optimization (e.g., 79–86%) is achieved by controlling reaction time (4–6 hours) and stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm structural motifs (e.g., piperidinyl, pyrimidinyl, and benzothiazole groups). For example, δ 12.78 ppm (s, 1H) corresponds to NH in benzimidazole-thiazole hybrids .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., observed [M+H]+ at m/z 558 for analogs) .
  • Elemental Analysis : Validate purity (e.g., C: 58.19% vs. calculated 58.15%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different species or assays?

Contradictory activity data (e.g., variable inhibition in Sp1 vs. Sp5 species) may arise from:

  • Species-Specific Target Affinity : Differences in enzyme/receptor binding pockets (e.g., steric hindrance from methyl groups in pyrimidine) .
  • Experimental Design : Standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., reference inhibitors). Statistical tools like ANOVA can identify outliers .
  • Data Normalization : Express activity as IC50 values relative to a common baseline to reduce variability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Crystallization Issues : Poor crystal growth due to flexible piperidinyl or pyrimidinyl groups. Solutions include vapor diffusion with DMSO/ethanol mixtures and seeding techniques .
  • Refinement with SHELX : Use SHELXL for small-molecule refinement. Address twinning or disorder by adjusting TWIN and PART commands. High-resolution data (>1.0 Å) improves R-factor convergence .

Q. How to optimize reaction conditions for scale-up synthesis while maintaining yield?

  • Solvent Selection : Replace DMF with recyclable solvents (e.g., acetonitrile) to reduce cost.
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) for cyclization efficiency.
  • Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize byproducts .

Methodological Guidance

Designing biological assays to evaluate this compound’s efficacy against kinase targets

  • Kinase Inhibition Assay : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescent detection. Test concentrations (0.1–100 µM) in triplicate .
  • Cellular Uptake Studies : Employ fluorescence labeling (e.g., BODIPY tags) and confocal microscopy to assess intracellular localization .

Strategies for improving metabolic stability in preclinical studies

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrimidine ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the methanone group as an ester to enhance oral bioavailability .

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